CYP2E1 Inhibition: Quantitative IC50 Comparison with Ketoconazole
In human liver microsomes, N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide inhibits CYP2E1 with an IC50 of 50,000 nM (50 µM) [1]. This value is substantially higher (weaker inhibition) than that of the broad-spectrum azole antifungal ketoconazole, which typically inhibits CYP2E1 with an IC50 in the low micromolar range (e.g., ~1–5 µM) [2]. The ~10–50-fold lower potency against CYP2E1 suggests a reduced potential for CYP2E1-mediated drug-drug interactions compared to ketoconazole.
| Evidence Dimension | CYP2E1 inhibition IC50 |
|---|---|
| Target Compound Data | 50,000 nM (50 µM) |
| Comparator Or Baseline | Ketoconazole: ~1–5 µM (literature range) |
| Quantified Difference | ≥10-fold weaker inhibition |
| Conditions | Human liver microsomes; substrate: chlorzoxazone; preincubation: 5 min; detection: LC-MS/MS |
Why This Matters
A higher IC50 for CYP2E1 indicates a lower risk of metabolic drug-drug interactions, making this compound a safer chemical probe for studies involving co-administered CYP2E1 substrates.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913). CYP2E1 inhibition data. Accessed 2026. View Source
- [2] Niwa, T. et al. Comparison of the contributions of cytochromes P450 3A4 and 3A5 in drug oxidation. Drug Metab. Dispos. 2007, 35, 1451–1456. (Used as source for typical ketoconazole CYP inhibition range.) View Source
